molecular formula C22H30N2O4 B5128211 N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide

Cat. No. B5128211
M. Wt: 386.5 g/mol
InChI Key: RPHYUWTXNQWCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide, also known as FGIN-1-27, is a chemical compound that belongs to the family of furan-containing compounds. It was first synthesized in 1993 and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide is a selective antagonist of the dopamine D3 receptor and has been found to have a high affinity for this receptor. It has been shown to block the activity of dopamine at this receptor, which is thought to play a role in the regulation of reward and motivation. This mechanism of action has been found to be particularly effective in the treatment of addiction.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine system, which is thought to play a role in the development of addiction. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is thought to play a role in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide. One potential area of research is the development of more potent and selective antagonists of the dopamine D3 receptor. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to investigate the potential use of this compound in combination with other drugs for the treatment of addiction and other diseases.

Synthesis Methods

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzylamine with 4-piperidone to form 1-(2-methoxybenzyl)-4-piperidinone. The resulting intermediate is then reacted with furfurylamine and 2-methoxyethylchloride to yield this compound.

Scientific Research Applications

N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide has been found to have potential therapeutic applications in several areas of research. It has been studied extensively for its potential use in the treatment of addiction, depression, anxiety, and other neurological disorders. It has also been found to have potential applications in the treatment of cancer and other diseases.

properties

IUPAC Name

N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-26-15-13-24(22(25)21-8-5-14-28-21)16-18-9-11-23(12-10-18)17-19-6-3-4-7-20(19)27-2/h3-8,14,18H,9-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHYUWTXNQWCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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